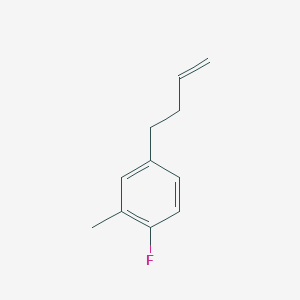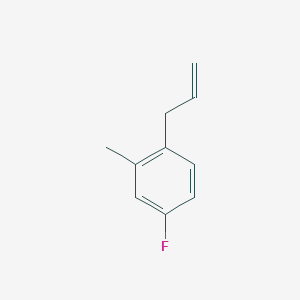
4-Pentylphenethyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentylphenethyl alcohol is an organic compound belonging to the class of alcohols It is characterized by a phenethyl alcohol structure with a pentyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 4-Pentylphenethyl alcohol can be synthesized through several methods. One common approach involves the alkylation of phenethyl alcohol with a pentyl halide under basic conditions. Another method includes the reduction of 4-pentylphenylacetaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 4-pentylphenylacetone. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
化学反応の分析
Types of Reactions: 4-Pentylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pentylphenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-pentylphenethylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 4-Pentylphenylacetic acid
Reduction: 4-Pentylphenethylamine
Substitution: Various substituted phenethyl derivatives
科学的研究の応用
4-Pentylphenethyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Pentylphenethyl alcohol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
類似化合物との比較
Phenethyl alcohol: Similar structure but lacks the pentyl group.
4-Pentylphenol: Similar structure but lacks the ethyl alcohol group.
Benzyl alcohol: Similar structure but lacks the pentyl and phenethyl groups.
Uniqueness: 4-Pentylphenethyl alcohol is unique due to the presence of both the pentyl and phenethyl groups, which confer distinct chemical and physical properties
特性
IUPAC Name |
2-(4-pentylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIRZBVSVOFYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


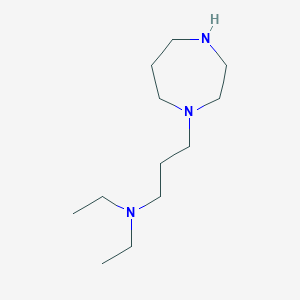

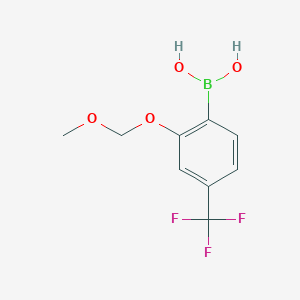
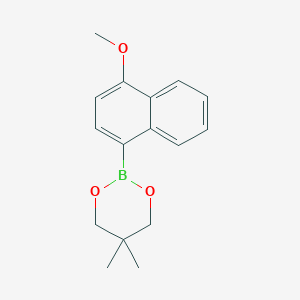
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)
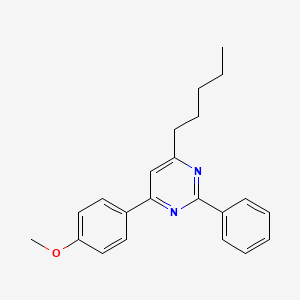

![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)

